molecular formula C6H6N2O2 B588208 2-acetylpyrimidin-4(5H)-one CAS No. 145948-05-6

2-acetylpyrimidin-4(5H)-one

Cat. No.: B588208
CAS No.: 145948-05-6
M. Wt: 138.126
InChI Key: MSGRKQDVUJZCPX-UHFFFAOYSA-N
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Description

2-Acetylpyrimidin-4(5H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with an acetyl group at the 2-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylpyrimidin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with acetic anhydride, followed by cyclization and oxidation steps to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like perchloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetylpyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Acetylpyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetylpyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and keto groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar in structure but lacks the keto group at the 4-position.

    4-Acetylpyrimidine: Similar but with the acetyl group at the 4-position instead of the 2-position.

    2-Acetyl-5-methylpyrimidine: Contains an additional methyl group at the 5-position.

Uniqueness

2-Acetylpyrimidin-4(5H)-one is unique due to the presence of both the acetyl and keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-acetyl-5H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4(9)6-7-3-2-5(10)8-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGRKQDVUJZCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=O)CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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